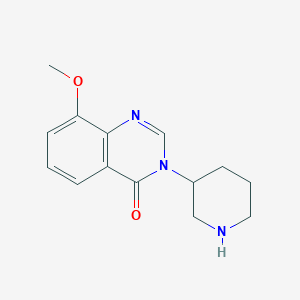

8-Methoxy-3-piperidin-3-ylquinazolin-4-one

Description

Properties

IUPAC Name |

8-methoxy-3-piperidin-3-ylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-19-12-6-2-5-11-13(12)16-9-17(14(11)18)10-4-3-7-15-8-10/h2,5-6,9-10,15H,3-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCJIEGNOXQCLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=CN(C2=O)C3CCCNC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-3-piperidin-3-ylquinazolin-4-one typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under reflux conditions to yield 2-aminobenzamide. This intermediate is then cyclized with an appropriate aldehyde to form the quinazolinone ring.

Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction. The quinazolinone intermediate is reacted with piperidine under basic conditions to yield the desired product.

Methoxylation: The final step involves the introduction of the methoxy group at the 8-position of the quinazolinone ring. This can be achieved by reacting the intermediate with methanol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-3-piperidin-3-ylquinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to yield quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

Substitution: The methoxy group and piperidine moiety can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles under suitable conditions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent and in the treatment of neurological disorders.

Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 8-Methoxy-3-piperidin-3-ylquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors involved in cancer cell proliferation, resulting in anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison based on synthesis, substituent effects, and pharmacological implications.

Pharmacological Implications

Table 2: Hypothetical Activity Comparison Based on Substituents

Analysis:

- Methoxy vs. Halogen/Benzyl Groups: The methoxy group in the target compound may reduce cytotoxicity compared to halogenated analogs (e.g., 53a) but could limit membrane permeability .

- Piperidine Positioning: Piperidin-3-yl at position 3 (target) might favor interactions with polar kinase domains, whereas analogs with piperidine at position 8 (e.g., 53a) may target hydrophobic pockets .

Analytical Characterization

All analogs in the evidence were confirmed via 1H NMR and LC-MS, with molecular weights consistent with theoretical values (e.g., 53a: m/z 494.2 [M+H]+) .

Biological Activity

8-Methoxy-3-piperidin-3-ylquinazolin-4-one is a quinazolinone derivative that has garnered attention for its potential therapeutic applications, particularly in treating neurological and gastrointestinal disorders. Its unique structure, characterized by a methoxy group at the 8-position and a piperidine moiety at the 3-position, suggests diverse biological activities.

- Molecular Formula : CHNO

- Molecular Weight : 220.28 g/mol

The compound's functional groups contribute to its reactivity and ability to interact with biological targets. The methoxy group can undergo typical ether reactions, while the piperidine ring allows for various modifications, enhancing its pharmacological profile.

Preliminary studies indicate that this compound may interact with serotonin receptors (5-HT1A and 5-HT3), which are crucial in managing mood disorders and gastrointestinal functions. This interaction could lead to agonistic or antagonistic effects, providing a basis for its therapeutic potential.

Anticancer Activity

Research has shown that quinazoline derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 and A2780. The IC values for these compounds often range from submicromolar to low micromolar concentrations, indicating potent activity .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Quinazoline Derivative A | MCF-7 | 0.20 ± 0.02 |

| Lapatinib (Control) | MCF-7 | 5.9 ± 0.74 |

Neuropharmacological Effects

The compound's interaction with serotonin receptors suggests potential applications in treating anxiety and depression. Studies indicate that similar quinazoline derivatives can modulate neurotransmitter systems, influencing mood regulation and gastrointestinal motility .

Case Studies

- Cytotoxicity Study : A study evaluated the cytotoxic effects of various quinazoline derivatives on MCF-7 and A2780 cell lines. The results showed that many derivatives, including those structurally related to this compound, exhibited superior cytotoxicity compared to established drugs like lapatinib .

- Serotonin Receptor Interaction : Another investigation focused on the binding affinities of quinazoline derivatives to serotonin receptors. It was found that certain modifications enhanced receptor affinity, suggesting a tailored approach to developing new antidepressant medications.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Quinazolinone Core : Utilizing appropriate precursors to construct the quinazolinone scaffold.

- Piperidine Attachment : Introducing the piperidine moiety through nucleophilic substitution.

- Methoxy Group Addition : Employing methylation techniques to incorporate the methoxy group at the desired position.

Q & A

Q. How can AI-driven reaction path searches accelerate the discovery of novel analogs?

- Workflow:

Quantum Chemistry: Use density functional theory (DFT) to model reaction transition states .

Retrosynthesis AI: Apply tools like ASKCOS to propose feasible routes for piperidine-modified analogs .

Validation: Compare predicted vs. experimental yields for 10 candidate reactions to refine algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.